molecular formula C16H13N3 B1683717 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline CAS No. 358721-70-7

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

Cat. No. B1683717
M. Wt: 247.29 g/mol
InChI Key: BSOBGTYXYGHUTD-UHFFFAOYSA-N
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Description

The compound “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” is a complex organic molecule. Unfortunately, there is no specific information available about this compound in the literature123.



Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions4. However, the specific synthesis pathway for “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” is not available in the literature.



Molecular Structure Analysis

The molecular structure of “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” is not explicitly mentioned in the literature. However, similar compounds often consist of pyridine and other heterocyclic rings connected by various functional groups56.



Chemical Reactions Analysis

The specific chemical reactions involving “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” are not detailed in the literature. However, similar compounds have been studied for their potential in various chemical reactions768.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” are not detailed in the literature. However, similar compounds often exhibit specific properties based on their molecular structure6413.


Safety And Hazards

The safety and hazards associated with “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” are not explicitly mentioned in the literature. However, similar compounds have been studied for their potential risks and safety considerations14415.


Future Directions

The future directions for the study of “4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline” are not explicitly mentioned in the literature. However, similar compounds have been studied for their potential in various applications, suggesting that further research into this compound could yield valuable insights16.


properties

IUPAC Name

4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOBGTYXYGHUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 3
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 4
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 5
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 6
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

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